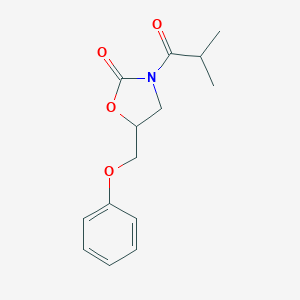
Dibenzo(c,mno)chrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(c,mno)chrysene (DBC) is a polycyclic aromatic hydrocarbon (PAH) that has been identified as a potent carcinogen. It is a member of the dibenz[a,h]anthracene (DBA) family of PAHs, which are known to be highly carcinogenic. DBC has been found to be present in tobacco smoke and is also produced during the incomplete combustion of organic matter.
Mécanisme D'action
The mechanism of action of Dibenzo(c,mno)chrysene as a carcinogen is not fully understood. However, it is believed that Dibenzo(c,mno)chrysene can cause DNA damage by forming adducts with DNA. This can lead to mutations in the DNA that can ultimately result in the development of cancer.
Effets Biochimiques Et Physiologiques
Dibenzo(c,mno)chrysene has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and inflammation, which can contribute to the development of cancer. Dibenzo(c,mno)chrysene has also been shown to affect the expression of genes involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Dibenzo(c,mno)chrysene is a useful tool for studying the mechanisms of carcinogenesis. It is a potent carcinogen and can induce tumors in animal models at relatively low doses. However, Dibenzo(c,mno)chrysene is also highly toxic and can be difficult to handle in the laboratory.
Orientations Futures
There are a number of future directions for research on Dibenzo(c,mno)chrysene. One area of research is focused on identifying the specific DNA adducts formed by Dibenzo(c,mno)chrysene and understanding how these adducts contribute to the development of cancer. Another area of research is focused on developing new methods for detecting Dibenzo(c,mno)chrysene in the environment. Finally, there is a need for further research on the potential health effects of exposure to Dibenzo(c,mno)chrysene in humans.
Méthodes De Synthèse
Dibenzo(c,mno)chrysene can be synthesized by the reaction of phenanthrene with benzene in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to produce Dibenzo(c,mno)chrysene.
Applications De Recherche Scientifique
Dibenzo(c,mno)chrysene has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in a variety of animal models, including mice, rats, and hamsters. Dibenzo(c,mno)chrysene has been found to be particularly potent in inducing lung tumors in mice.
Propriétés
Numéro CAS |
196-28-1 |
|---|---|
Nom du produit |
Dibenzo(c,mno)chrysene |
Formule moléculaire |
C24H14 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
hexacyclo[14.6.2.02,11.03,8.013,23.020,24]tetracosa-1,3,5,7,9,11,13(23),14,16(24),17,19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-7-20-15(4-1)8-10-18-14-19-11-9-16-5-3-6-17-12-13-21(23(18)20)24(19)22(16)17/h1-14H |
Clé InChI |
ANKRFBWKEPAECS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C5C(=C32)C=CC6=CC=CC(=C65)C=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C5C(=C32)C=CC6=CC=CC(=C65)C=C4 |
Autres numéros CAS |
196-28-1 |
Synonymes |
DB(C,mno)C dibenzo(c,mno)chrysene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



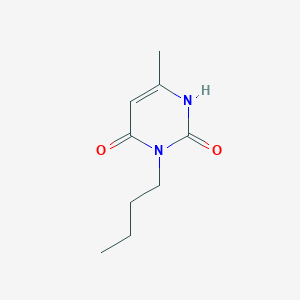
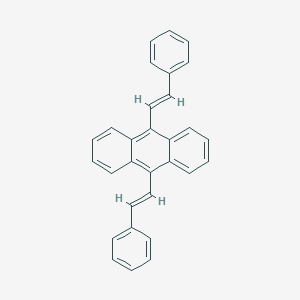
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
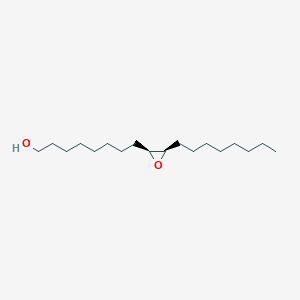
![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)
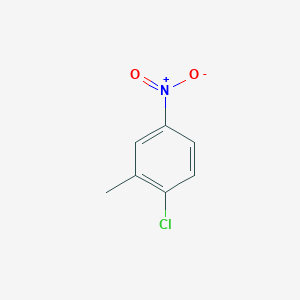
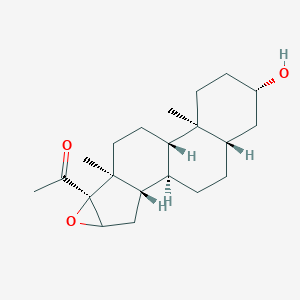
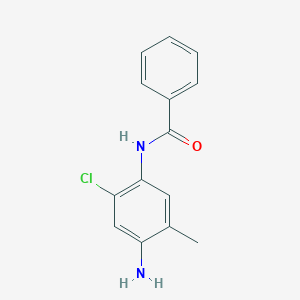
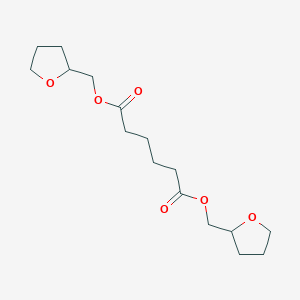
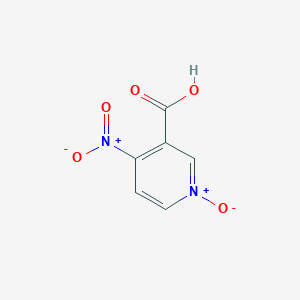
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)
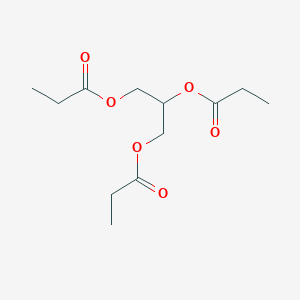
![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
